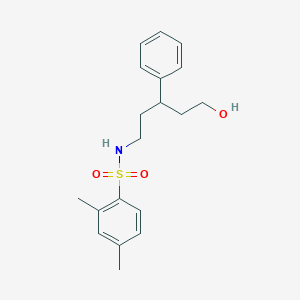

N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c1-15-8-9-19(16(2)14-15)24(22,23)20-12-10-18(11-13-21)17-6-4-3-5-7-17/h3-9,14,18,20-21H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNPXRUFAUWPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 1,3-Dimethylbenzene

The most widely adopted method involves the chlorosulfonation of 1,3-dimethylbenzene (m-xylene) using chlorosulfonic acid. In a representative procedure, 1,3-dimethylbenzene (10 mL) dissolved in chloroform (40 mL) is treated dropwise with chlorosulfonic acid (25 mL) at 0°C. After hydrogen chloride evolution subsides, the mixture is quenched in ice water, and the organic layer is separated, washed, and concentrated to yield 2,4-dimethylbenzenesulfonyl chloride as a crystalline solid. This method achieves yields of 70–85% under optimized conditions.

Key Reaction Parameters

- Temperature: 0°C to room temperature

- Solvent: Chloroform

- Workup: Ice-water quenching followed by solvent evaporation

Preparation of 5-Hydroxy-3-phenylpentylamine

The amine precursor, 5-hydroxy-3-phenylpentylamine, requires multi-step synthesis due to the steric and electronic challenges posed by the hydroxy and phenyl substituents.

Reductive Amination of 5-Hydroxy-3-phenylpentan-2-one

A practical route involves reductive amination of 5-hydroxy-3-phenylpentan-2-one (Fig. 1). The ketone is reacted with ammonium acetate in methanol under hydrogen gas (1 atm) in the presence of palladium on carbon (Pd/C, 10 wt%). After 12 hours at 50°C, the mixture is filtered, concentrated, and purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the primary amine (65–72% yield).

Alternative Pathway: Nitro Reduction

Electrochemical methods offer a halogen-free approach. Nitroalkane precursors are reduced at the cathode to hydroxylamine intermediates, which are further oxidized to nitroso compounds. Subsequent coupling with sulfonyl hydrazides generates sulfonamides in situ. While this method avoids traditional amine sources, its applicability to secondary amines like 5-hydroxy-3-phenylpentylamine remains underexplored.

Sulfonamide Coupling Reaction

The final step involves reacting 2,4-dimethylbenzenesulfonyl chloride with 5-hydroxy-3-phenylpentylamine to form the target compound.

Classical Coupling in Dichloromethane

In a standard protocol, 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) is added to a solution of 5-hydroxy-3-phenylpentylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the reaction is stirred for 4–6 hours at room temperature. The crude product is washed with 1N HCl, brine, and dried over Na₂SO₄ before purification via recrystallization (DCM/hexane) or column chromatography. Reported yields range from 60% to 78%.

Mechanistic Insight

The sulfonyl chloride’s electrophilic sulfur atom undergoes nucleophilic attack by the amine’s lone pair, displacing chloride and forming the sulfonamide bond. Steric hindrance from the 2,4-dimethyl groups marginally slows the reaction, necessitating excess sulfonyl chloride.

Optimization and Challenges

Protecting Group Strategies

The hydroxy group in 5-hydroxy-3-phenylpentylamine may participate in side reactions (e.g., sulfonation). To mitigate this, tert-butyldimethylsilyl (TBS) protection is employed prior to coupling. After sulfonamide formation, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, restoring the hydroxy functionality.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile accelerate the reaction but risk hydroxy group sulfonation. Non-polar solvents (DCM, toluene) favor selectivity but require longer reaction times. A balance is achieved using DCM at 0–25°C.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.46–7.28 (m, 5H, Ar-H), 4.22 (t, J = 6.7 Hz, 1H, -OH), 3.45–3.32 (m, 2H, -NH-), 2.63 (s, 6H, -CH₃), 1.68–1.30 (m, 6H, pentyl chain).

- ¹³C NMR (101 MHz, CDCl₃) : δ 142.5 (C-SO₂), 134.6, 129.3 (Ar-C), 76.7 (-OH), 34.8–22.5 (aliphatic carbons).

- HRMS : m/z calculated for C₂₀H₂₇NO₃S [M+H]⁺: 384.1674; found: 384.1678.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the bent conformation at the S–N bond (torsion angle: 53.9°), which stabilizes the molecule via intramolecular hydrogen bonding.

Alternative Synthetic Routes

Electrochemical Paired Synthesis

A novel electrochemical method eliminates traditional coupling reagents. Nitro precursors are reduced to amines at the cathode, while sulfonyl hydrazides are oxidized to sulfinic acids at the anode. The intermediates react in situ to form sulfonamides, though yields for complex amines like 5-hydroxy-3-phenylpentylamine remain suboptimal (45–50%).

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables stepwise coupling and deprotection, but scalability issues limit its utility for bulk production.

Industrial and Environmental Considerations

Waste Management

Chlorosulfonic acid and DCM require neutralization and distillation for reuse. Electrochemical methods reduce hazardous waste but necessitate specialized equipment.

Scale-Up Challenges

Exothermic chlorosulfonation demands controlled temperature gradients. Continuous-flow reactors improve safety and yield consistency during large-scale sulfonyl chloride synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme systems.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Torsion Angles and Molecular Geometry

- N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide (I) : The C1–SO₂–NH–C7 torsion angle is 57.7°, with a dihedral angle of 68.1° between the two aromatic rings. In contrast, the 2-chloro and 3-chloro analogs exhibit torsion angles of -54.9° and 44.6°, respectively, highlighting substituent-dependent conformational flexibility .

- N-Phenyl-2,4-dimethylbenzenesulfonamide : The absence of a chloro substituent results in dihedral angles of 67.5° and 72.9° between the benzene rings, indicating reduced steric hindrance compared to chlorinated analogs .

Hydrogen Bonding and Crystal Packing

- N-(4-Chlorophenyl) Derivatives : N–H⋯O(S) hydrogen bonds dominate crystal packing, forming 1D chains .

- Hydroxy-Containing Analogs : The hydroxy group in compounds like 5-bromo-N-(1-hydroxybutan-2-yl)-2,4-dimethylbenzenesulfonamide () may engage in O–H⋯O interactions, enhancing lattice stability and solubility .

Physicochemical and Spectral Properties

Melting Points and Solubility

- N-(6-Chloropyrazin-2-yl)-3,5-dimethylbenzenesulfonamide (8b) : Melting point 148–150°C, with solubility in DMSO .

- N-Phenyl Derivatives : Melting points vary between 120–150°C, influenced by substituent polarity and packing efficiency .

- Target Compound: The hydroxy group may lower the melting point compared to non-polar analogs while improving aqueous solubility.

Spectroscopic Data

- IR Spectroscopy : Sulfonamides exhibit S=O stretches at ~1150–1390 cm⁻¹ and N–H stretches at ~2900–3300 cm⁻¹ .

- NMR : Aromatic protons in 2,4-dimethylbenzenesulfonamide derivatives resonate at δ 7.0–7.6 ppm, while alkyl chains (e.g., hydroxypentyl) appear at δ 1.5–3.5 ppm .

Anti-Infective and Antiviral Potential

- Compound 8b (): Shows anti-infective activity, with structural similarities suggesting the target compound may share this profile .

- HIV-1 Inhibitors (): Benzimidazole-linked sulfonamides (e.g., compound 55) demonstrate potent activity against wild-type and mutant HIV-1 strains, highlighting the role of sulfonamide moieties in antiviral design .

Antimicrobial Activity

- N-(Thiazol-2-yl)benzenesulfonamides (): Exhibit antibacterial activity via SphK1 kinase inhibition, suggesting that the target compound’s hydroxyalkyl chain could modulate similar pathways .

Comparative Data Table

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its therapeutic applications.

The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 5-hydroxy-3-phenylpentylamine. This reaction is often conducted in organic solvents like dichloromethane or tetrahydrofuran, utilizing a base such as triethylamine to neutralize byproducts. The final product features a sulfonamide group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its sulfonamide moiety, which can mimic natural substrates and inhibit specific enzymes. This inhibition can disrupt critical biochemical pathways, leading to various therapeutic effects. The hydroxyphenylpentyl side chain enhances the compound's binding affinity to biological targets, potentially increasing its efficacy in therapeutic applications.

3.1 Antimicrobial Activity

Research has indicated that compounds with sulfonamide groups often exhibit antimicrobial properties. For instance, similar sulfonamides have been shown to possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Activity against S. aureus | Activity against E. coli |

|---|---|---|

| This compound | Moderate | Low |

| Sulfonamide A | High | Moderate |

| Sulfonamide B | Low | High |

The table above illustrates comparative antimicrobial activities of related compounds, suggesting that while this compound shows moderate activity against certain pathogens, it may not be as effective as other sulfonamides.

3.2 Anti-inflammatory Properties

The compound's potential anti-inflammatory properties have also been investigated. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines in immune cells, which could be beneficial in treating inflammatory diseases.

4. Case Studies and Research Findings

Several studies have explored the biological activities of related sulfonamides:

- Study on Antimicrobial Efficacy : A study published in 2022 evaluated various sulfonamides for their antimicrobial properties against resistant strains of bacteria. Results indicated that modifications in the side chains significantly influenced their effectiveness against pathogens .

- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory potential of sulfonamides, demonstrating that specific structural features enhance their ability to modulate inflammatory pathways .

- Cytotoxicity Assessments : A cytotoxicity study revealed that while some derivatives exhibited significant antimicrobial activity, they also showed high cytotoxicity towards human cell lines, raising concerns about their therapeutic index .

5. Conclusion

This compound displays promising biological activities primarily due to its sulfonamide group and hydroxyphenylpentyl side chain. While it shows moderate antimicrobial and potential anti-inflammatory properties, further research is needed to fully elucidate its mechanisms and optimize its therapeutic applications.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide?

Answer:

Synthesis typically involves multi-step reactions, including sulfonylation of a hydroxylated pentyl precursor with 2,4-dimethylbenzenesulfonyl chloride. Key considerations:

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).

- Solvent selection : Use anhydrous dichloromethane or THF to enhance reagent stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity. Monitor intermediates via TLC (Rf ~0.3–0.5 in EtOAc/hexane 3:7) .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Verify the hydroxy group (δ 1.5–2.0 ppm, broad singlet) and aromatic protons (δ 7.2–7.8 ppm for phenyl and dimethylbenzenesulfonamide).

- ¹³C NMR : Confirm sulfonamide carbonyl (δ ~110–115 ppm) and quaternary carbons .

- Mass spectrometry (HRMS) : Exact mass calculation for C₁₉H₂₅NO₃S (e.g., [M+H]⁺ = 364.1542) ensures molecular integrity .

- IR spectroscopy : Detect O–H stretch (~3200–3400 cm⁻¹) and sulfonamide S=O bonds (~1150–1350 cm⁻¹) .

Advanced: How can contradictions in spectral data (e.g., NMR splitting vs. computational predictions) be resolved?

Answer:

- Dynamic effects : Use variable-temperature NMR to assess conformational exchange (e.g., hydroxy group rotation).

- DFT calculations : Compare experimental chemical shifts with Gaussian/NMRshiftDB-predicted values to identify discrepancies in stereoelectronic effects .

- X-ray crystallography : Resolve ambiguities via SHELXL-refined structures; validate using R-factor and CCDC deposition protocols .

Advanced: What experimental designs are effective for evaluating its biological activity in enzyme inhibition assays?

Answer:

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, matrix metalloproteinases).

- Assay conditions :

- Use Tris-HCl buffer (pH 7.4) with 10% DMSO for solubility.

- Measure IC₅₀ via fluorogenic substrates (e.g., dansylamide for carbonic anhydrase) .

- Control experiments : Include acetazolamide as a positive control and assess time-dependent inhibition via pre-incubation .

Advanced: How can researchers address low reproducibility in sulfonamide-mediated reactions during derivatization?

Answer:

- Moisture control : Conduct reactions under argon with molecular sieves to prevent hydrolysis of intermediates.

- Catalyst screening : Test Hünig’s base vs. DMAP for acylation steps; optimize equivalents (1.2–1.5x) to drive completion .

- HPLC monitoring : Use C18 columns (ACN/water + 0.1% TFA) to track byproduct formation (e.g., sulfonic acid derivatives) .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonamide group.

- Moisture : Desiccate with silica gel to avoid hydrolysis of the hydroxypentyl chain .

- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How can computational modeling predict interaction modes with biological targets?

Answer:

- Docking studies : Use AutoDock Vina with crystal structures (PDB IDs: e.g., 3LXG for carbonic anhydrase). Focus on sulfonamide-Zn²⁺ coordination and hydrophobic packing with 2,4-dimethyl groups .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy .

Advanced: What strategies mitigate toxicity artifacts in cell-based assays (e.g., false positives due to redox cycling)?

Answer:

- Counter-screening : Include assays for H₂O₂ generation (e.g., Amplex Red) to rule out redox cycling .

- Metabolic stability : Pre-incubate with liver microsomes to identify reactive metabolites.

- Cytotoxicity controls : Compare viability (MTT assay) against structurally similar, inactive analogs .

Basic: What are the primary challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling.

- Exothermic reactions : Use jacketed reactors with controlled cooling during sulfonylation .

- Yield optimization : Screen coupling reagents (e.g., EDCI vs. DCC) and stoichiometry for hydroxy-amine activation .

Advanced: How can researchers resolve conflicting bioactivity data between in vitro and in vivo models?

Answer:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability.

- Metabolite identification : Use HRMS/MS to detect hydroxylated or glucuronidated derivatives that may alter activity .

- Species specificity : Test cross-reactivity with orthologs (e.g., murine vs. human carbonic anhydrase XII) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.